Cinnamyl Alcohol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

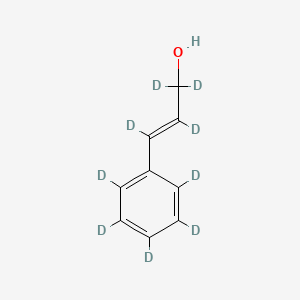

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(E)-1,1,2,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,4D,5D,6D,7D,8D2 |

InChI Key |

OOCCDEMITAIZTP-LPSSVFIWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C([2H])([2H])O)/[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

What is Cinnamyl Alcohol-d9 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl Alcohol-d9 is the deuterated form of cinnamyl alcohol, an organic compound naturally found in cinnamon leaves, storax, and Balsam of Peru. In the scientific community, particularly in pharmaceutical development and metabolic research, isotopically labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a unique mass signature that allows for the sensitive and specific quantification of the parent molecule in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

| Property | This compound | Cinnamyl Alcohol (for comparison) |

| Molecular Formula | C₉HD₉O | C₉H₁₀O[1][2] |

| Molecular Weight | 143.23 g/mol | 134.18 g/mol [1] |

| Appearance | White to pale cream to pale yellow fused solid | White crystalline solid[2] |

| Melting Point | Data not available | 30-33 °C |

| Boiling Point | Data not available | 258 °C |

| Density | Data not available | 1.044 g/mL at 25 °C |

| Solubility | Data not available | Soluble in ethanol, ether, and other common organic solvents; sparingly soluble in water. |

| CAS Number | 1219803-83-3 | 104-54-1[1] |

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a common method for preparing deuterated compounds is through the reduction of a suitable precursor with a deuterated reducing agent. For this compound, a plausible synthetic route would involve the reduction of deuterated cinnamaldehyde using a deuterium source.

A general experimental workflow for such a synthesis is outlined below:

Figure 1. A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The primary differences in the spectra compared to its non-deuterated counterpart will be observed in mass spectrometry (due to the mass difference) and NMR spectroscopy (due to the absence of proton signals and the presence of deuterium signals).

At present, publicly accessible, detailed spectroscopic data (NMR, IR, MS) specifically for this compound is limited. Researchers would typically obtain a certificate of analysis from the supplier, which would include this information. For reference, the characteristic spectral data for non-deuterated cinnamyl alcohol are well-documented.[1][3][4]

Applications in Research

The primary application of this compound is as an internal standard in quantitative bioanalytical assays, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Use in Metabolic Studies

Cinnamyl alcohol undergoes metabolism in vivo, and understanding its metabolic fate is crucial in drug development and toxicology. This compound can be used to spike biological samples (e.g., plasma, urine, tissue homogenates) to accurately quantify the concentration of the non-deuterated cinnamyl alcohol and its metabolites.

The general workflow for a metabolic study using this compound is as follows:

Figure 2. A typical experimental workflow for a metabolic study utilizing this compound as an internal standard.

Signaling Pathways of Cinnamyl Alcohol

While this compound is primarily a tool for analytical chemistry, the biological effects of its non-deuterated form are of interest in drug discovery. Cinnamyl alcohol has been reported to have anti-inflammatory and other biological activities. Understanding the signaling pathways it modulates can provide insights into its therapeutic potential.

A simplified representation of a potential signaling pathway influenced by cinnamyl alcohol is depicted below. This is a hypothetical pathway based on the known targets of related compounds and serves as an example of the complex biological interactions that can be investigated.

Figure 3. A diagram representing a hypothetical signaling pathway that could be modulated by cinnamyl alcohol.

Conclusion

This compound is a vital tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical biochemistry. Its stable isotope label allows for precise and accurate quantification of cinnamyl alcohol in complex biological systems. While detailed public data on its specific physical and spectral properties are scarce, its utility as an internal standard is well-established. Future research and the availability of detailed technical data from suppliers will further enhance its application in advancing our understanding of the metabolic fate and biological activities of cinnamyl alcohol.

References

An In-depth Technical Guide to the Synthesis and Purification of Cinnamyl Alcohol-d9 for Research Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and characterization of Cinnamyl Alcohol-d9. This deuterated isotopologue is a valuable tool in various research fields, serving as an internal standard for mass spectrometry-based quantification, a tracer for metabolic studies, and a probe in mechanistic investigations of biological pathways.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached through the reduction of a perdeuterated precursor, Cinnamaldehyde-d8. A plausible and efficient synthetic route involves a base-catalyzed aldol condensation to form the deuterated aldehyde, followed by a selective reduction to the corresponding alcohol.

A proposed multi-step synthesis is outlined below:

-

Step 1: Aldol Condensation to Synthesize Cinnamaldehyde-d8. This classic reaction involves the condensation of Benzaldehyde-d6 with Acetaldehyde-d3 (generated in situ from Acetaldehyde-d4) under basic conditions. The use of fully deuterated starting materials ensures the incorporation of eight deuterium atoms into the cinnamaldehyde backbone.

-

Step 2: Reduction of Cinnamaldehyde-d8 to this compound. The deuterated aldehyde is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step chemoselectively reduces the aldehyde functional group to a primary alcohol, incorporating the ninth deuterium atom onto the carbinol carbon.

Experimental Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of trans-Cinnamaldehyde-d8

-

Materials : Benzaldehyde-d6, Acetaldehyde-d4, Sodium Hydroxide (NaOH), Deuterium Oxide (D₂O), Ethanol-d6, Glacial Acetic Acid.

-

Procedure :

-

Prepare a 15% (w/v) solution of NaOH in D₂O.

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add Benzaldehyde-d6 (1.0 eq) and Ethanol-d6.

-

Slowly add Acetaldehyde-d4 (1.2 eq) to the stirred solution.

-

Add the NaOH/D₂O solution dropwise to the flask while maintaining the temperature below 25°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The solution will typically turn deep yellow or orange.[1]

-

Pour the reaction mixture into a beaker containing cold D₂O.

-

Neutralize the mixture by dropwise addition of glacial acetic acid until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel. An organic layer containing the product will separate.

-

Extract the aqueous layer twice with an appropriate solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude Cinnamaldehyde-d8. This intermediate can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Reduction to trans-Cinnamyl Alcohol-d9

-

Materials : Crude Cinnamaldehyde-d8, Sodium Borodeuteride (NaBD₄), Ethanol-d6 (or Methanol-d4).

-

Procedure :

-

Dissolve the crude Cinnamaldehyde-d8 (1.0 eq) in anhydrous Ethanol-d6 in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.

-

In a separate flask, dissolve Sodium Borodeuteride (NaBD₄, 1.1 eq) in cold, anhydrous Ethanol-d6.

-

Add the NaBD₄ solution dropwise to the stirred cinnamaldehyde solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Quench the reaction by slowly adding D₂O to decompose excess NaBD₄.

-

Add dilute acid (e.g., 1M DCl in D₂O) to neutralize the mixture.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue three times with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents, ensuring high purity for research applications. A two-step purification process involving column chromatography followed by vacuum distillation is recommended.

Experimental Workflow for Purification

The following diagram outlines the standard workflow for purifying the synthesized this compound.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Purification

1. Flash Column Chromatography

-

Objective : To remove non-polar impurities (e.g., unreacted aldehyde) and highly polar byproducts.

-

Procedure :

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Vacuum Distillation

-

Objective : To remove residual solvents and impurities with different boiling points, yielding the final high-purity product.

-

Procedure :

-

Transfer the partially purified product from the chromatography step into a distillation flask.

-

Set up a fractional distillation apparatus for vacuum operation.

-

Slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).

-

Gently heat the distillation flask using an oil bath.

-

Collect the fraction that distills at the boiling point of cinnamyl alcohol at the given pressure (approx. 134-135°C at 13 mmHg for the non-deuterated analogue).[2]

-

The resulting product should be a clear, colorless to pale yellow liquid or a white solid upon cooling.[3]

-

Data Presentation and Characterization

Quantitative Data

The following table summarizes expected yields and purity based on analogous non-deuterated syntheses reported in the literature. Actual yields for the deuterated synthesis may vary.

| Parameter | Cinnamaldehyde Reduction | Reference |

| Reaction Type | Chemical Reduction | [2] |

| Reducing Agent | Sodium trimethoxyborohydride | [2] |

| Yield | ~80% | [2] |

| Purity | >98% (after distillation) | N/A |

| Parameter | Cinnamaldehyde Reduction | Reference |

| Reaction Type | Biocatalytic Reduction | [4] |

| Biocatalyst | Bacillus stearothermophilus ADH | [4] |

| Conversion | ~97% | [4] |

| Yield | ~82-88% | [4] |

| Purity | ≥98% | [4] |

Characterization Data

The identity and purity of the final this compound product should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Result for this compound |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) peak at m/z = 143.23. Fragmentation pattern will differ from the non-deuterated analogue (M⁺ at m/z = 134.17).[2] |

| ¹H NMR | The spectrum should show a significant reduction or complete absence of signals corresponding to the phenyl, vinyl, methylene, and hydroxyl protons. Residual proton signals can be used to determine the level of isotopic enrichment. |

| ¹³C NMR | The spectrum will be similar to non-deuterated cinnamyl alcohol but signals for deuterated carbons will appear as multiplets due to C-D coupling and may have slightly different chemical shifts. |

| FTIR | Presence of a broad O-D stretching band around 2500 cm⁻¹ (shifted from the O-H stretch at ~3300 cm⁻¹) and C-D stretching bands. |

Application in Research: Signaling Pathways

Cinnamyl alcohol and its derivatives are known to modulate several key signaling pathways, making this compound a useful tool for studying these mechanisms without interference from endogenous levels of the compound.

NLRP3 Inflammasome Pathway

Recent studies have shown that cinnamyl alcohol can exert anti-inflammatory effects by inhibiting the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome pathway.[5][6] This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

Caption: Cinnamyl alcohol inhibits the NLRP3 inflammasome pathway.[5]

NO-cGMP-Protein Kinase G (PKG) Pathway

Cinnamyl alcohol has also been reported to cause vasodilation by activating K⁺ channels through the Nitric Oxide (NO)-cyclic Guanosine Monophosphate (cGMP)-Protein Kinase G (PKG) signaling pathway.[7][8] This pathway is fundamental to cardiovascular regulation.

Caption: Cinnamyl alcohol activates the NO-cGMP-PKG signaling pathway.

References

- 1. youtube.com [youtube.com]

- 2. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Cinnamaldehyde - 5728 Words | Bartleby [bartleby.com]

- 4. Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - Zou - Annals of Translational Medicine [atm.amegroups.org]

- 7. The NO-cGMP-PKG pathway plays an essential role in the acquisition of ethanol resistance by cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Alcohol-d9: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Cinnamyl Alcohol-d9, a deuterated isotopologue of Cinnamyl Alcohol. While data on this compound is primarily centered on its role as an internal standard for analytical quantification, this document also details the significant biological activities of its non-deuterated counterpart, Cinnamyl Alcohol, which is the focus of extensive research. This guide offers a compilation of its chemical properties, experimental protocols from key studies, and associated signaling pathways.

Core Compound Data

This compound is the deuterated form of Cinnamyl Alcohol, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal tool for use in mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as a stable internal standard for the accurate quantification of Cinnamyl Alcohol.

Chemical and Physical Properties

The following tables summarize the key quantitative data for both this compound and its non-deuterated form, Cinnamyl Alcohol.

| Identifier | This compound | Cinnamyl Alcohol | References |

| Molecular Formula | C₉HD₉O | C₉H₁₀O | [1] |

| Molecular Weight | 143.23 g/mol | 134.18 g/mol | [1][2] |

| CAS Number | Not explicitly available | 104-54-1 | [2][3][4] |

| Physical Property | Cinnamyl Alcohol | References |

| Melting Point | 33 °C | [5] |

| Boiling Point | 250 °C | [5] |

| Density | 1.0397 g/cm³ at 35 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in most common organic solvents. | [5] |

Experimental Protocols

Cinnamyl Alcohol has demonstrated notable biological activities, including anti-adipogenic, anti-inflammatory, and vasodilatory effects. The following are detailed methodologies from key experiments investigating these properties. This compound would typically be employed in the analytical phases of such studies to quantify the parent compound.

Anti-Adipogenesis in 3T3-L1 Cells

This protocol describes the methodology used to investigate the inhibitory effect of Cinnamyl Alcohol on the differentiation of 3T3-L1 preadipocytes.

-

Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.

-

To induce differentiation, post-confluent cells are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone (DEX), and 1 µg/mL insulin for 2 days.[6]

-

The medium is then replaced with DMEM containing 10% fetal bovine serum and 1 µg/mL insulin for another 2 days, followed by DMEM with 10% fetal bovine serum for 4 days, with media changes every 2 days.[6]

-

Cinnamyl Alcohol (in a concentration range of 6.25–25 µM) is co-treated with the MDI cocktail.[6][7]

-

-

Quantification of Lipid Accumulation:

-

Western Blot Analysis:

-

Cellular proteins are extracted, and concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key adipogenic markers (e.g., PPARγ, C/EBPα) and signaling proteins (e.g., p-AMPKα, p-ERK1/2).[6][7]

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

-

-

Real-Time PCR (RT-PCR):

Vasodilation in Rat Thoracic Aorta

This protocol outlines the procedure to assess the vasodilatory effects of Cinnamyl Alcohol.

-

Tissue Preparation:

-

Vasodilation Assay:

-

The aortic rings are pre-contracted with phenylephrine (1 µM).[8]

-

Once a stable contraction is achieved, Cinnamyl Alcohol is added in a cumulative manner to assess its relaxant effect.[8]

-

To investigate the underlying mechanism, rings are pre-treated with inhibitors such as L-NAME (an eNOS inhibitor), methylene blue (a guanylate cyclase inhibitor), or potassium channel blockers before the addition of Cinnamyl Alcohol.[8][9]

-

-

Biochemical Analysis:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or aortic strips are treated with Cinnamyl Alcohol.

-

Western blotting is used to measure the phosphorylation of endothelial nitric oxide synthase (eNOS).[8]

-

Nitric oxide (NO) generation is measured, and cGMP levels in aortic strips are quantified using appropriate assay kits.[8]

-

Anti-inflammatory Effects in a Sepsis Mouse Model

This protocol details the investigation of Cinnamyl Alcohol's anti-inflammatory properties in vivo.

-

Animal Model:

-

Histological Analysis:

-

After a set period, heart, liver, lung, and kidney tissues are collected, fixed in formalin, and embedded in paraffin.

-

Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[10]

-

-

Molecular Analysis:

Signaling Pathways and Mechanisms of Action

The biological effects of Cinnamyl Alcohol are mediated through its interaction with several key signaling pathways.

Anti-Adipogenesis Signaling Pathway

Cinnamyl Alcohol inhibits adipogenesis in 3T3-L1 cells, primarily by arresting the cell cycle during the early stage of differentiation known as mitotic clonal expansion (MCE). This is achieved through the modulation of the AMPKα and ERK1/2 signaling pathways.[6][12]

Cinnamyl Alcohol's inhibition of adipogenesis.

Vasodilation Signaling Pathway

Cinnamyl Alcohol induces vasorelaxation through an endothelium-dependent mechanism. It stimulates the phosphorylation of eNOS, leading to increased NO production. NO then activates guanylate cyclase (sGC), which increases cGMP levels, ultimately activating protein kinase G (PKG). This pathway, coupled with the inhibition of Rho-kinase and activation of K+ channels, leads to smooth muscle relaxation and vasodilation.[8][9]

Mechanism of Cinnamyl Alcohol-induced vasodilation.

Anti-Inflammatory Signaling Pathway

In the context of sepsis, Cinnamyl Alcohol exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. This leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.[10][11]

Inhibition of the NLRP3 inflammasome by Cinnamyl Alcohol.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. China Natural Cinnamyl Alcohol CAS 104Ë54Ë1 factory and suppliers | Springchem [sprchemical.com]

- 5. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle [mdpi.com]

- 8. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinnamyl alcohol attenuates vasoconstriction by activation of K+ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]

In-Depth Technical Guide to Isotopic Labeling and Purity of Cinnamyl Alcohol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Cinnamyl Alcohol-d9, its purity analysis, and its applications in scientific research and drug development. This compound is a stable, non-radioactive, isotopically labeled version of cinnamyl alcohol, a naturally occurring fragrance and flavoring agent also used as a precursor in the synthesis of various pharmaceuticals. The substitution of hydrogen atoms with deuterium allows for its use as an internal standard in quantitative mass spectrometry-based studies, aiding in drug metabolism and pharmacokinetic (DMPK) studies.

Isotopic Labeling and Synthesis

The synthesis of this compound involves the introduction of nine deuterium atoms into the cinnamyl alcohol molecule. While specific proprietary synthesis methods may vary between manufacturers, a common strategy involves the reduction of a deuterated precursor. A plausible synthetic route starts with deuterated precursors to build the this compound structure. For instance, a synthetic pathway could involve the reaction of deuterated benzaldehyde (benzaldehyde-d6) with deuterated acetaldehyde (acetaldehyde-d3) followed by reduction, or the reduction of a deuterated cinnamaldehyde precursor.

A general, non-proprietary method for synthesizing deuterated cinnamyl alcohol involves the use of a deuterated reducing agent. For example, the reduction of ethyl phenylpropiolate with lithium aluminum deuteride (LiAlD₄) is a known method for producing specific deuterated versions of cinnamyl alcohol.[1] To achieve the d9 labeling, a fully deuterated phenyl precursor would be necessary.

Experimental Protocol: Illustrative Synthesis of Deuterated Cinnamyl Alcohol

The following is a generalized protocol based on the known synthesis of deuterated cinnamyl alcohols and should be adapted for the specific synthesis of the d9 variant.

Materials:

-

Deuterated Phenylpropiolate Ester (fully deuterated phenyl ring)

-

Lithium Aluminum Deuteride (LiAlD₄)

-

Anhydrous Diethyl Ether

-

Deuterated Water (D₂O)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a solution of the deuterated phenylpropiolate ester in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath, and a solution of LiAlD₄ in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, dropwise addition of D₂O to decompose the excess LiAlD₄.

-

The resulting mixture is filtered to remove the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.

Isotopic Purity and Analysis

The isotopic purity of this compound is a critical parameter that defines its suitability for use as an internal standard. It is typically determined using a combination of analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity of this compound

While specific batch-to-batch values may vary, commercially available this compound typically exhibits high isotopic purity. The following table summarizes representative data that would be found on a Certificate of Analysis from a supplier like CDN Isotopes.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | GC-MS, NMR |

| Isotopic Purity | ≥99 atom % D | Mass Spec, NMR |

| Deuterium Content | d₉ ≥ 99%, d₈ ≤ 1%, d₁-d₇ ≤ 0.1%, d₀ ≤ 0.01% | Mass Spec |

Experimental Protocols for Purity Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. The sample is first separated from any non-volatile impurities by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum will show the molecular ion peak of this compound (m/z 143.2) and any peaks corresponding to lower deuterated species (d0 to d8).

Protocol:

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Analysis: The relative abundances of the molecular ion peaks for each isotopic species (d0 to d9) are integrated to calculate the isotopic enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity

¹H NMR and ²H NMR are used to confirm the positions of deuterium labeling and to assess the completeness of the deuteration. In the ¹H NMR spectrum of a highly deuterated compound like this compound, the proton signals will be significantly diminished or absent at the deuterated positions. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

-

¹H NMR Analysis: A standard proton NMR spectrum is acquired. The absence or significant reduction of proton signals at the expected positions for the phenyl, vinyl, and methylene protons confirms deuteration.

-

²H NMR Analysis: A deuterium NMR spectrum is acquired to directly observe the deuterium signals and confirm their chemical shifts, which will be very similar to the proton chemical shifts of the non-deuterated compound.

Visualization of the Workflow

The overall process for the synthesis and quality control of this compound can be visualized as a logical workflow.

References

Cinnamyl Alcohol-d9: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and key experimental considerations for Cinnamyl Alcohol-d9. This deuterated analog of cinnamyl alcohol is a valuable tool in pharmaceutical research, particularly in studies involving metabolism, pharmacokinetics, and as an internal standard in analytical methods.

Safety and Toxicology

Cinnamyl alcohol is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.

Table 1: GHS Hazard and Precautionary Statements for Cinnamyl Alcohol

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H317 | May cause an allergic skin reaction. | |

| H411 | Toxic to aquatic life with long lasting effects. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

Toxicological Data Summary for Cinnamyl Alcohol

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 2000 mg/kg | Rat | [1] |

| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | |

| Skin Sensitization | Sensitizer | Human | [2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of cinnamyl alcohol, with a slight increase in molecular weight due to the deuterium atoms.

Table 2: Physical and Chemical Properties of Cinnamyl Alcohol

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 31-35 °C |

| Boiling Point | 256-258 °C |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. |

| Flash Point | 126 °C |

For this compound, the molecular weight would be approximately 143.23 g/mol .

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light.

-

Store away from oxidizing agents and incompatible materials.

-

Recommended storage temperature: 2-8 °C.

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the reduction of a deuterated cinnamaldehyde precursor.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Synthesis of Cinnamaldehyde-d8: Benzaldehyde-d6 and acetone-d6 undergo a Claisen-Schmidt condensation reaction in the presence of a base (e.g., sodium hydroxide) in a solvent mixture of water and ethanol to yield Cinnamaldehyde-d8.

-

Reduction to this compound: The resulting Cinnamaldehyde-d8 is then reduced to this compound using a reducing agent such as sodium borodeuteride (NaBD₄) in an alcoholic solvent (e.g., ethanol). The use of NaBD₄ introduces the ninth deuterium atom at the alcohol position.

-

Purification: The final product is purified by column chromatography on silica gel.

Analytical Methods

Standard analytical techniques can be employed to characterize this compound.

Analytical Workflow for this compound

Caption: General analytical workflow for this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the deuterated positions.

-

²H NMR: To confirm the presence and location of deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

GC-MS or LC-MS: To determine the molecular weight and confirm the isotopic enrichment of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.

-

Metabolism and Signaling Pathways

Cinnamyl alcohol is metabolized in the body through oxidation and conjugation reactions. The primary metabolic pathway involves the oxidation of the alcohol group to an aldehyde (cinnamaldehyde) and then to a carboxylic acid (cinnamic acid). These metabolites can then be conjugated with glycine or glucuronic acid before excretion.[3] The deuteration in this compound can slow down its metabolism, a phenomenon known as the kinetic isotope effect, which is of significant interest in drug development.

Metabolic Pathway of Cinnamyl Alcohol

Caption: Simplified metabolic pathway of cinnamyl alcohol. ADH: Alcohol Dehydrogenase; ALDH: Aldehyde Dehydrogenase.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research applications:

-

Metabolic Studies: To trace the metabolic fate of cinnamyl alcohol and its derivatives in vivo and in vitro. The deuterium label allows for easy detection and quantification by mass spectrometry.

-

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of cinnamyl alcohol. The kinetic isotope effect can be studied to understand how deuteration affects the drug's half-life and overall exposure.

-

Internal Standard: As an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) for the determination of cinnamyl alcohol in biological matrices. Its similar chemical behavior and distinct mass make it an ideal standard.

This guide provides a comprehensive overview of the key safety, handling, and technical aspects of this compound. Researchers and scientists are encouraged to consult additional resources and perform their own risk assessments before working with this compound.

References

Natural occurrence and biological significance of cinnamyl alcohol

An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Cinnamyl Alcohol

Abstract

Cinnamyl alcohol, a naturally occurring aromatic compound, is a constituent of various plant resins and essential oils, contributing to their characteristic fragrances. Beyond its significant role in the flavor and fragrance industries, cinnamyl alcohol and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-adipogenic effects. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological significance of cinnamyl alcohol, with a focus on its mechanisms of action. Detailed experimental methodologies and quantitative data are presented to support its potential applications in research and drug development.

Natural Occurrence and Distribution

Cinnamyl alcohol is found in a variety of plant species, often in esterified form. Its presence is notable in resins, barks, leaves, and flowers. Key natural sources include Storax (from Liquidambar species), Balsam of Peru, and cinnamon leaves and bark (Cinnamomum species)[1][2]. It is also a significant volatile component in the flowers of hyacinths (Hyacinthus orientalis) and daffodils (Narcissus)[3][4][5]. The trans-(E) isomer is the most abundant form found in nature[6].

Table 1: Quantitative Occurrence of Cinnamyl Alcohol in Natural Sources

| Natural Source | Plant Part | Concentration of Cinnamyl Alcohol | Reference |

| Hyacinthus orientalis | Flower Absolute | 11.0% | [7] |

| Hyacinthus orientalis | Flowers (field-grown) | 23% - 29% | [8] |

| Liquidambar orientalis | Resin | 45.07% (trans-cinnamyl alcohol) | [9] |

| Styrax Essential Oil | Resin | ~55% (in a natural isolate) | [10] |

| Narcissus Absolute | Flower | 0.12% | [11] |

| Cananga odorata (Ylang Ylang) Oil | Flower | 0.03% | [11] |

Biosynthesis

Cinnamyl alcohol is synthesized via the phenylpropanoid pathway, a major route in plant secondary metabolism responsible for producing a wide array of phenolic compounds. The pathway begins with the amino acid L-phenylalanine.

The biosynthesis involves a series of enzymatic conversions:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to form Cinnamic acid .

-

Cinnamic acid is then hydroxylated by Cinnamate-4-hydroxylase (C4H) to produce p-Coumaric acid .

-

4-Coumarate:CoA ligase (4CL) subsequently activates p-Coumaric acid into its corresponding thioester, p-Coumaroyl-CoA .

-

This intermediate is a branch point for other pathways, but for cinnamyl alcohol synthesis, a reduction cascade follows. Cinnamoyl-CoA Reductase (CCR) reduces Cinnamoyl-CoA (derived from Cinnamic acid via 4CL) to Cinnamaldehyde .

-

Finally, Cinnamyl Alcohol Dehydrogenase (CAD) reduces cinnamaldehyde to Cinnamyl alcohol [12][13].

Biological Significance and Pharmacological Activities

Cinnamyl alcohol has garnered significant interest for its diverse pharmacological properties. It serves as a versatile chemical building block and exhibits notable bioactivities, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Cinnamyl alcohol demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown its ability to protect against sepsis-induced tissue injury and mortality in animal models[14][15].

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome pathway[14][16]. By suppressing the activation of the NLRP3 inflammasome, cinnamyl alcohol reduces the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[14][15]. This leads to a reduction in systemic inflammation and protection against inflammatory damage in organs like the liver, heart, lungs, and kidneys[14][16]. It also decreases nitric oxide (NO) production in macrophages[17].

Anti-cancer Activity

Bioactives from Cinnamomum, including cinnamyl alcohol, have shown potential as anti-cancer agents[18]. Their activity is linked to the inhibition of histone deacetylase 8 (HDAC8), an enzyme implicated in various cancers[18][19].

Mechanism of Action: By inhibiting HDAC8, cinnamyl alcohol can modulate gene expression, leading to the suppression of cancer cell proliferation and the induction of apoptosis. In silico and in vitro studies have demonstrated that cinnamyl alcohol exhibits significant HDAC8 inhibitory activity, comparable to known inhibitors like Trichostatin A[18][19]. This suggests its potential therapeutic role in cancer treatment.

Anti-adipogenic Effects

Cinnamyl alcohol has been shown to inhibit adipogenesis, the process of fat cell formation, making it a potential agent for combating obesity.

Mechanism of Action: The anti-adipogenic effect is mediated by the arrest of the cell cycle in the G0/G1 phase, which inhibits the mitotic clonal expansion (MCE) essential for preadipocyte differentiation[20]. This is achieved through the modulation of upstream signaling pathways, including the activation (phosphorylation) of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2)[20]. Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis[20].

Antimicrobial Activity

Cinnamyl alcohol and its derivatives are known for their broad-spectrum antimicrobial properties against various bacteria and fungi[20][21]. The modification of chitosan oligosaccharides with cinnamyl alcohol has been shown to enhance their antimicrobial activity, suggesting applications as a functional antibacterial agent in the food industry[22].

Experimental Protocols and Methodologies

The study of cinnamyl alcohol involves its extraction from natural sources, purification, and subsequent analysis for biological activity.

Extraction and Isolation

-

From Plant Material: Cinnamyl alcohol can be obtained from essential oils through fractional distillation[6]. For sources like cinnamon, subcritical water extraction is a method used to obtain flavoring compounds, including cinnamyl alcohol[23].

-

From Resins (Storax): A common method is the hydrolysis of storax resin, where cinnamyl alcohol is present in esterified form[1][2].

-

Biosynthesis: Recombinant E. coli systems have been engineered to produce cinnamyl alcohol from cinnamic acid or L-phenylalanine, offering a sustainable and scalable alternative to plant extraction or chemical synthesis[24][25][26].

Quantification and Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique for identifying and quantifying volatile compounds like cinnamyl alcohol in complex mixtures such as essential oils and plant extracts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is also used for the quantification of cinnamyl alcohol and its derivatives, particularly in biosynthetic reaction mixtures and biological samples.

Biological Assays

-

Anti-inflammatory Assays: The effect on inflammation can be measured by quantifying cytokine levels (IL-1β, IL-18, TNF-α) using ELISA, and protein expression of inflammasome components (NLRP3, ASC, Caspase-1) via Western blotting and RT-PCR in cell culture or animal models[14][27].

-

Cell Viability and Proliferation: Assays like MTT or CCK-8 are used to determine the cytotoxic and anti-proliferative effects on cancer cell lines[27].

-

Enzyme Inhibition Assays: Specific kits are used to measure the inhibitory activity against enzymes like HDAC8[18].

-

Adipogenesis Assays: 3T3-L1 preadipocyte cell lines are commonly used. Lipid accumulation is visualized and quantified by Oil Red O staining, and the expression of adipogenesis-related markers (e.g., PPARγ, C/EBPα) is measured by Western blotting and RT-PCR[20].

Conclusion

Cinnamyl alcohol is a naturally occurring phenylpropanoid with significant commercial value and compelling biological activities. Its well-defined biosynthetic pathway allows for potential biotechnological production to meet industrial demand sustainably. The demonstrated anti-inflammatory, anti-cancer, and anti-adipogenic properties, underpinned by specific molecular mechanisms such as the inhibition of the NLRP3 inflammasome and modulation of AMPK signaling, highlight its potential as a lead compound for the development of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile for drug development professionals.

References

- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. lesielle.com [lesielle.com]

- 5. CINNAMYL ALCOHOL – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 6. ScenTree - Cinnamyl alcohol (CAS N° 104-54-1) [scentree.co]

- 7. hyacinthus_orientalis_l [Tinkturenpresse] [tinkturenpresse.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fraterworks.com [fraterworks.com]

- 11. cinnamyl alcohol [flavscents.com]

- 12. Rosavin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

- 15. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. research.manchester.ac.uk [research.manchester.ac.uk]

- 27. Therapeutic Effect and Mechanism of Cinnamyl Alcohol on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Cinnamyl Alcohol-d9 in LC-MS/MS Quantitative Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cinnamyl Alcohol-d9 as an internal standard in the quantitative analysis of cinnamyl alcohol in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Cinnamyl alcohol is a naturally occurring fragrance compound found in the bark of cinnamon trees. It is widely used in perfumes, cosmetics, and as a flavoring agent. Due to its potential to cause allergic contact dermatitis, the accurate quantification of cinnamyl alcohol in various matrices is crucial for safety and regulatory purposes. Furthermore, understanding its metabolic fate is important in drug development and toxicology studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS assays. They offer superior accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric detection. This compound, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, thus ensuring reliable quantification.

Principle of the Method

This method utilizes a robust LC-MS/MS procedure for the sensitive and selective quantification of cinnamyl alcohol. The analyte and its deuterated internal standard, this compound, are extracted from the biological matrix using a simple protein precipitation method. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

-

Cinnamyl Alcohol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Cinnamyl Alcohol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Cinnamyl Alcohol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the calibration standards and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

-

Sample Preparation

-

Pipette 100 µL of the biological sample (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube, except for the blank matrix samples.

-

To precipitate proteins, add 300 µL of acetonitrile to each tube.

-

Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes. |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cinnamyl Alcohol | 135.1 | 117.1 | 15 |

| This compound | 144.1 | 126.1 | 15 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

Table 1: Calibration Curve for Cinnamyl Alcohol Quantification

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,100 | 0.025 |

| 5 | 6,300 | 50,500 | 0.125 |

| 10 | 12,800 | 51,200 | 0.250 |

| 50 | 64,500 | 50,800 | 1.270 |

| 100 | 129,000 | 51,000 | 2.529 |

| 500 | 650,000 | 50,900 | 12.770 |

| 1000 | 1,310,000 | 51,100 | 25.636 |

| Linearity (r²) | \multicolumn{3}{c | }{> 0.995 } |

Table 2: Precision and Accuracy of the Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 15% | ± 15% |

| Low | 3 | < 10% | < 10% | ± 10% | ± 10% |

| Medium | 75 | < 10% | < 10% | ± 10% | ± 10% |

| High | 750 | < 10% | < 10% | ± 10% | ± 10% |

LLOQ: Lower Limit of Quantification

Mandatory Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Metabolic pathway of cinnamyl alcohol.

Caption: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of cinnamyl alcohol in various biological matrices by LC-MS/MS. The detailed protocol and performance characteristics presented here demonstrate the suitability of this method for applications in research, clinical, and industrial settings, ensuring high-quality and reproducible results.

Protocol for Preparing Cinnamyl Alcohol-d9 Calibration Standards

Application Note & Protocol: AN-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of Cinnamyl Alcohol-d9 calibration standards for use in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Cinnamyl Alcohol and is an ideal internal standard (IS) for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.[1][2][3][4][5][6][7][8][9] This protocol outlines the preparation of a stock solution, intermediate dilutions, and a final calibration curve.

Materials and Reagents

-

This compound (purity ≥98%)

-

Cinnamyl Alcohol (analytical standard, purity ≥98%)

-

Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Health and Safety

Cinnamyl alcohol may cause skin irritation.[10] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocol

Preparation of this compound Internal Standard Stock Solution (IS Stock)

-

Accurately weigh approximately 1.0 mg of this compound neat material.

-

Dissolve the weighed material in a 1.0 mL volumetric flask using methanol or acetonitrile.

-

Ensure complete dissolution by vortexing and, if necessary, brief sonication.

-

This results in a 1.0 mg/mL IS Stock Solution.

-

Store the IS Stock Solution at -20°C in a tightly sealed container.

Preparation of Cinnamyl Alcohol Analyte Stock Solution (Analyte Stock)

-

Accurately weigh approximately 1.0 mg of Cinnamyl Alcohol neat material.

-

Dissolve the weighed material in a 1.0 mL volumetric flask using methanol or acetonitrile.

-

Ensure complete dissolution by vortexing and, if necessary, brief sonication.

-

This results in a 1.0 mg/mL Analyte Stock Solution.

-

Store the Analyte Stock Solution at -20°C in a tightly sealed container.

Preparation of Working Solutions

From the stock solutions, intermediate dilutions are prepared to facilitate the creation of the calibration curve.

Table 1: Preparation of Intermediate and Working Solutions

| Solution Name | Starting Solution | Volume of Starting Solution (µL) | Final Volume (µL) | Diluent | Final Concentration |

| Analyte Intermediate Stock | 1.0 mg/mL Analyte Stock | 100 | 1000 | Methanol/Acetonitrile | 100 µg/mL |

| Analyte Working Stock | 100 µg/mL Analyte Int. Stock | 100 | 1000 | Methanol/Acetonitrile | 10 µg/mL |

| IS Working Solution | 1.0 mg/mL IS Stock | 10 | 1000 | Methanol/Acetonitrile | 10 µg/mL |

Preparation of Calibration Standards

The calibration standards are prepared by spiking a fixed amount of the IS Working Solution into a series of dilutions of the Analyte Working Stock.

Table 2: Preparation of Calibration Curve Standards

| Calibration Level | Analyte Working Stock (10 µg/mL) (µL) | Diluent (µL) | IS Working Solution (10 µg/mL) (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |

| Cal 1 | 1 | 989 | 10 | 1000 | 10 | 100 |

| Cal 2 | 5 | 985 | 10 | 1000 | 50 | 100 |

| Cal 3 | 10 | 980 | 10 | 1000 | 100 | 100 |

| Cal 4 | 50 | 940 | 10 | 1000 | 500 | 100 |

| Cal 5 | 100 | 890 | 10 | 1000 | 1000 | 100 |

| Cal 6 | 200 | 790 | 10 | 1000 | 2000 | 100 |

| Cal 7 | 500 | 490 | 10 | 1000 | 5000 | 100 |

| Cal 8 | 100 | 890 (from 100 µg/mL Int. Stock) | 10 | 1000 | 10000 | 100 |

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

Caption: Workflow for the preparation of this compound calibration standards.

Data Presentation and Analysis

The prepared calibration standards are then analyzed by LC-MS/MS. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the concentration of the analyte. The response should be linear over the concentration range with a correlation coefficient (r²) > 0.99.

Solution Stability and Storage

Stock and working solutions should be stored at -20°C in tightly sealed containers to minimize solvent evaporation and degradation. Under these conditions, the solutions are expected to be stable for several months. It is recommended to perform periodic checks for stability. Cinnamyl alcohol is stable under normal storage conditions.[11]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. LC/MS/MS identification of glycosides produced by biotransformation of cinnamyl alcohol in Rhodiola rosea compact callus aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamyl alcohol certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]

- 6. lcms.cz [lcms.cz]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Cinnamyl Alcohol-d9 for Stable Isotope Dilution Analysis of Volatile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile and semi-volatile compounds in complex matrices is a critical challenge in various fields, including fragrance analysis, food and beverage quality control, environmental monitoring, and pharmaceutical development. Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Cinnamyl Alcohol-d9, a deuterated analog of the common fragrance ingredient cinnamyl alcohol, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other structurally related volatile compounds. Its similar chemical and physical properties to the analyte of interest ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

These application notes provide a detailed protocol for the use of this compound in the stable isotope dilution analysis of volatile compounds, specifically focusing on its application in the analysis of fragrance allergens in cosmetic products.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1][2] The key principle is that the labeled and unlabeled analytes are chemically identical and will therefore behave in the same manner during extraction, derivatization, and GC-MS analysis. By measuring the ratio of the non-labeled analyte to the labeled internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, compensating for sample loss during preparation and variations in instrument response.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices

This protocol is adapted from established methods for the analysis of fragrance allergens in cosmetics.[3][4]

Materials:

-

Sample (e.g., cream, lotion, perfume)

-

This compound internal standard solution (10 µg/mL in methyl tert-butyl ether)

-

Methyl tert-butyl ether (MTBE), analytical grade

-

Deionized water

-

50 mL amber centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.

-

Add a precise volume of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the volatile compounds into the organic phase.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer (MTBE) to a clean vial for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and target analytes.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: 3 °C/min to 125 °C

-

Ramp 2: 7 °C/min to 230 °C

-

Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes[4]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantification Ions (m/z):

-

Cinnamyl Alcohol: To be selected based on the mass spectrum (e.g., primary and qualifier ions).

-

This compound: To be selected based on the mass spectrum, considering the mass shift due to deuterium labeling.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

Data Presentation

Table 1: Representative Quantitative Performance Data for SIDA of Cinnamyl Alcohol using this compound

The following table presents hypothetical but realistic performance data for a validated stable isotope dilution analysis method for cinnamyl alcohol using this compound as an internal standard. These values should be determined experimentally during method validation.

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Coefficient of Determination (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/g |

| Limit of Quantification (LOQ) | 0.2 µg/g |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery (%) | 95 - 105% |

Mandatory Visualizations

Experimental Workflow for SIDA of Volatile Compounds

Caption: Workflow for the analysis of volatile compounds using SIDA.

Logical Relationship in Stable Isotope Dilution Analysis

Caption: Core principle of quantification using SIDA.

References

Application Notes and Protocols for Cinnamyl Alcohol-d9 in Pharmacokinetic and Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development, offering unparalleled precision in the study of pharmacokinetics (PK) and drug metabolism (DMPK).[1] Cinnamyl Alcohol-d9, a deuterated analog of cinnamyl alcohol, serves as a valuable tool for these studies. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a compound due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon, often resulting in a slower rate of metabolism.[2][3] This property can be leveraged to improve the pharmacokinetic characteristics of a drug, such as increasing its half-life and exposure.[4][5]

These application notes provide a comprehensive overview of the use of this compound in PK and DMPK studies, including detailed experimental protocols and data presentation.

Applications of this compound

-

Internal Standard in Bioanalytical Methods: Due to its similar chemical and physical properties to the unlabeled analyte, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. It co-elutes with the analyte, compensating for variability in sample extraction, and instrument response.

-

Pharmacokinetic Studies: Co-administration of a tracer dose of this compound with a therapeutic dose of unlabeled cinnamyl alcohol allows for the precise determination of absolute bioavailability and the characterization of pharmacokinetic parameters without discontinuing chronic treatment.

-

Metabolite Identification and Pathway Elucidation: The distinct mass shift of +9 amu for this compound and its metabolites simplifies their detection and identification in complex biological matrices, aiding in the elucidation of metabolic pathways.

-

Investigating the Kinetic Isotope Effect: Comparing the metabolic fate of this compound to its non-deuterated counterpart provides direct insight into the rate-limiting steps of its metabolism and the potential for developing a "deuterated drug" with an improved pharmacokinetic profile.[6]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Cinnamyl Alcohol and this compound in Rats (Hypothetical Data)

This table illustrates the potential impact of deuteration on the pharmacokinetic profile of cinnamyl alcohol. The data is hypothetical and serves as an example of how results from a comparative PK study would be presented.

| Parameter | Cinnamyl Alcohol | This compound | Fold Change |

| T1/2 (h) | 2.5 ± 0.5 | 4.8 ± 0.7 | 1.9 |

| CL (mL/min/kg) | 55.2 ± 8.1 | 28.9 ± 5.3 | 0.52 |

| AUC0-inf (ng*h/mL) | 3010 ± 450 | 5780 ± 820 | 1.92 |

| Vd (L/kg) | 1.2 ± 0.2 | 1.1 ± 0.1 | 0.92 |

Data are presented as mean ± standard deviation (n=6). T1/2: Half-life; CL: Clearance; AUC0-inf: Area under the concentration-time curve from zero to infinity; Vd: Volume of distribution.

Table 2: In Vitro Metabolic Stability of Cinnamyl Alcohol and this compound in Human Liver Microsomes (Hypothetical Data)

This table presents a hypothetical comparison of the in vitro metabolic stability of cinnamyl alcohol and its deuterated analog.

| Compound | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Cinnamyl Alcohol | 15.8 ± 2.1 | 43.9 ± 5.8 |

| This compound | 30.5 ± 3.9 | 22.7 ± 2.9 |

| Positive Control (Verapamil) | 12.3 ± 1.5 | 56.3 ± 6.2 |

Data are presented as mean ± standard deviation of triplicate experiments.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in comparison to unlabeled cinnamyl alcohol using human liver microsomes.[7][8][9]

Materials:

-

Cinnamyl Alcohol and this compound (10 mM stock solutions in DMSO)

-

Pooled Human Liver Microsomes (20 mg/mL)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related but chromatographically distinct deuterated compound)

-

Positive control compound (e.g., Verapamil)

Procedure:

-

Prepare a working solution of the test compounds (Cinnamyl Alcohol and this compound) and positive control at 100 µM in 0.1 M phosphate buffer.

-

In a 96-well plate, add 94 µL of 0.1 M phosphate buffer to each well.

-

Add 1 µL of the 100 µM working solution of the test compounds to the respective wells to achieve a final concentration of 1 µM.

-

Add 5 µL of human liver microsomes (final concentration 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold ACN containing the internal standard.

-

Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) * (incubation volume / mg of microsomal protein).

Protocol 2: LC-MS/MS Bioanalytical Method for the Quantification of Cinnamyl Alcohol in Plasma

This protocol describes a general method for the quantification of cinnamyl alcohol in plasma using this compound as an internal standard.[10][11][12][13]

Materials:

-

Rat plasma

-

Cinnamyl Alcohol (for calibration standards and quality controls)

-

This compound (internal standard, 100 ng/mL in ACN)

-

Acetonitrile (ACN)

-

Formic Acid

-

Water, HPLC grade

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ACN containing this compound (100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Hypothetical):

-

Cinnamyl Alcohol: Q1 117.1 -> Q3 91.1

-

This compound: Q1 126.1 -> Q3 98.1

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Quantify the unknown samples using the regression equation.

Visualizations

References

- 1. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mercell.com [mercell.com]

- 8. researchgate.net [researchgate.net]

- 9. oyc.co.jp [oyc.co.jp]

- 10. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]

- 11. amitpatel745.wordpress.com [amitpatel745.wordpress.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Alcohol-d9: Application Notes and Protocols for Advanced Food and Flavor Research

For Researchers, Scientists, and Drug Development Professionals